

Investigating the antioxidant and anti-inflammatory effects of Dihydromyricetin

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Compound of Interest

Compound Name: Dihydromyricetin

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An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of Dihydromyricetin

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (DHM), a natural flavonoid predominantly found in *Ampelopsis grossedentata* (vine tea), has garnered significant scientific interest for its wide array of pharmacological properties.^{[1][2][3]} With a high safety profile, DHM demonstrates potent antioxidant, anti-inflammatory, anti-tumor, and metabolic-regulating activities.^{[2][4]} This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the antioxidant and anti-inflammatory actions of DHM, serving as a resource for ongoing research and development.

Antioxidant Effects of Dihydromyricetin

DHM's antioxidant capacity is a cornerstone of its therapeutic potential, stemming from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.^{[1][5]}

Direct Radical Scavenging Activity

DHM can directly neutralize various free radicals, a property attributed to its polyphenolic structure. Its efficacy has been quantified in numerous in vitro assays. Several studies have

documented the in vitro free radical scavenging activity of DHM, with IC50 values for DPPH, ABTS, H₂O₂, and O₂ radicals measured at 3.24-22.6, 3.1-5.32, 7.95, and 7.79 µg/mL, respectively.[6] Another study found that a dihydromyricetin-lecithin complex was an effective scavenger of DPPH radicals with an IC50 of 22.60µg/mL.[7]

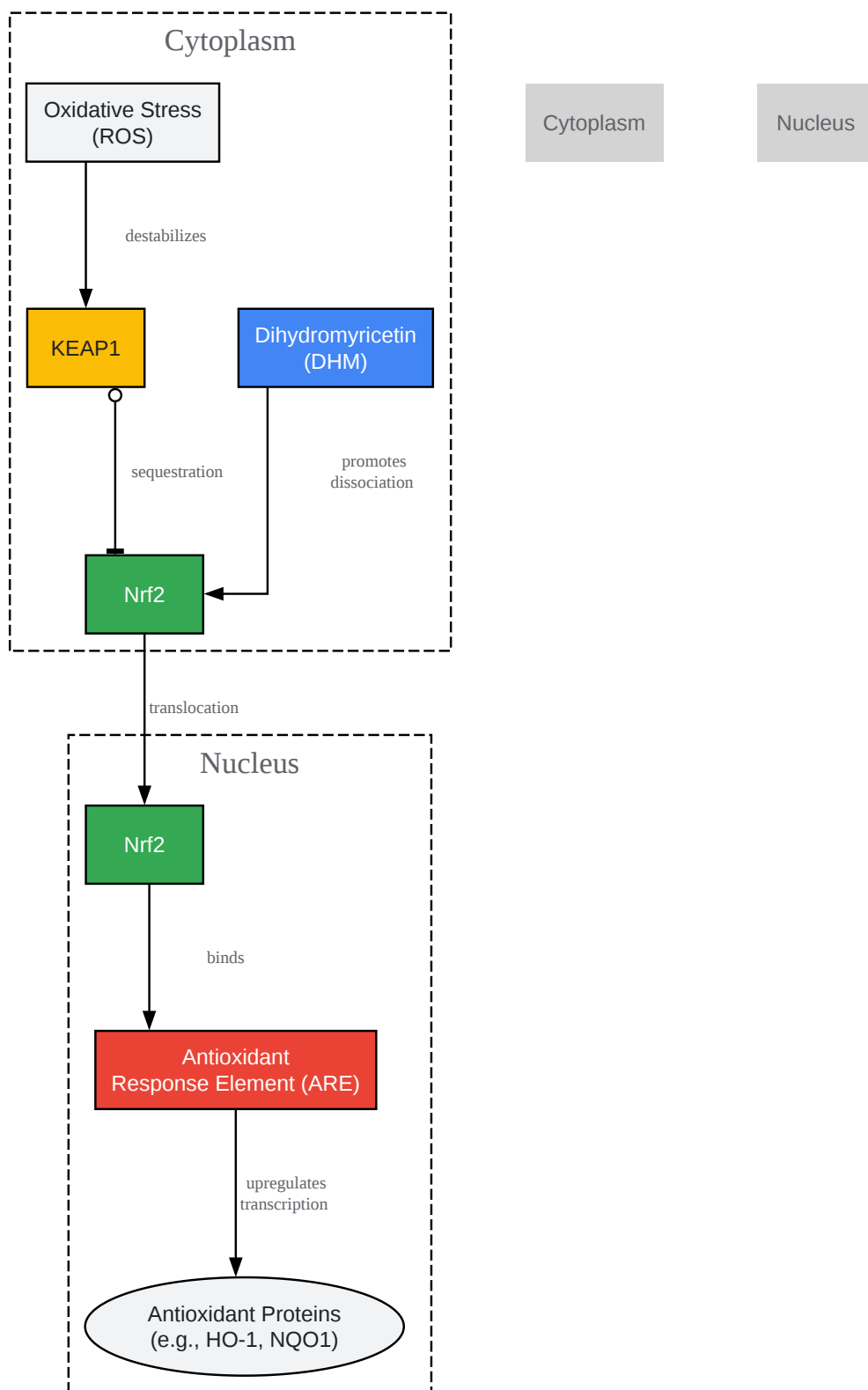
Assay	IC50 Value (µg/mL)	Reference
DPPH Radical Scavenging	3.24 - 22.6	[6][7]
ABTS Radical Scavenging	3.1 - 5.32	[6]
Hydrogen Peroxide (H ₂ O ₂) Scavenging	7.95	[6]
Superoxide Radical (O ₂ • ⁻) Scavenging	7.79	[6]

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin.

Modulation of Endogenous Antioxidant Signaling Pathways

Beyond direct scavenging, DHM fortifies cellular antioxidant defenses by activating key signaling pathways, most notably the Keap1-Nrf2 pathway.

Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHM promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[8][9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of protective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This mechanism has been shown to protect against oxidative stress in various models, including cisplatin-induced kidney damage and emodin-induced hepatotoxicity.[2] Studies also show that DHM can activate the Nrf2 pathway via upstream kinases like ERK.[11][12]



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DHM activates the Keap1-Nrf2 antioxidant pathway.

Anti-inflammatory Effects of Dihydromyricetin

Chronic inflammation is a key driver of numerous diseases. DHM exerts potent anti-inflammatory effects by modulating multiple signaling cascades that govern the production of inflammatory mediators.[\[1\]](#)[\[3\]](#)

Inhibition of Pro-inflammatory Mediators

DHM has been shown to significantly reduce the expression and secretion of key pro-inflammatory cytokines and enzymes in various experimental models.

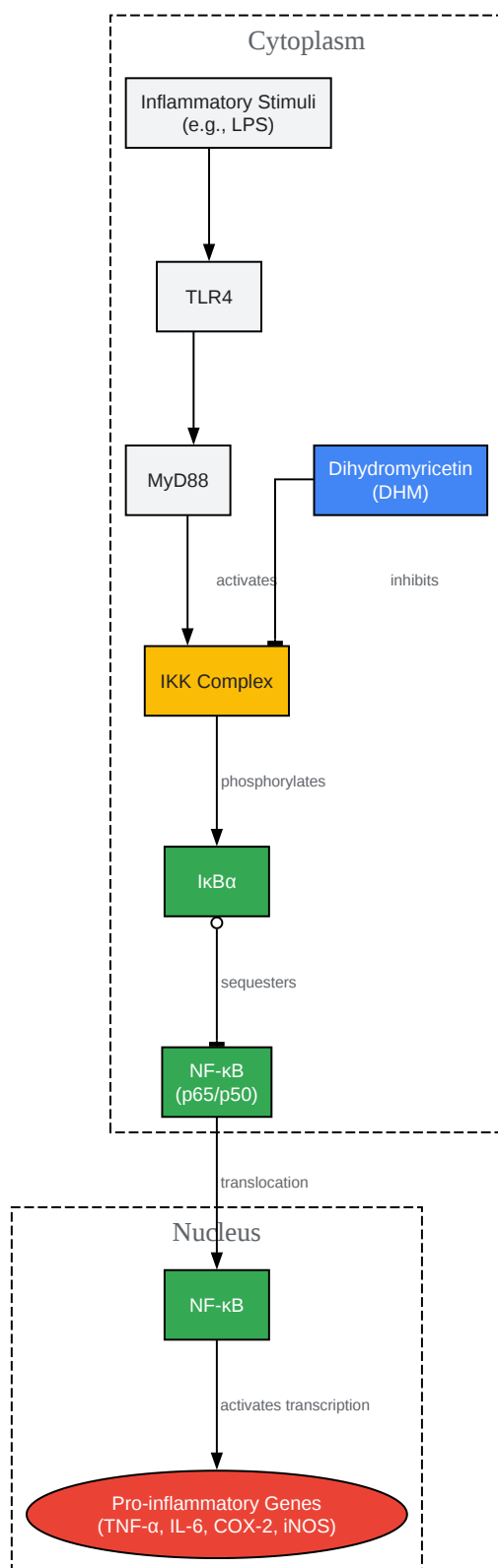
Model System	DHM Dosage/Concentration	Effect	Reference
LPS-induced BV-2 Microglia	Concentration-dependent	↓ mRNA levels of IL-6, IL-1 β , TNF- α ; ↓ iNOS, COX-2	[13] [14]
Streptozotocin-induced Diabetic Rats	100–400 mg/kg/day	Restored hepatic TNF- α and IL-1 β levels to normal	[15]
Ovalbumin-induced Asthma Mouse Model	Not specified	↓ IL-4, IL-5, IL-13 in bronchoalveolar lavage fluid	[16]
Ethanol-induced Liver Injury in Mice	6 mg/mL in diet	↓ Serum TNF- α , IL-6, IL-17; ↑ Anti-inflammatory IL-1ra	[17]
High-Fat Diet-induced NAFLD in Mice	500-1000 mg/kg	↓ Serum LPS, IL-1 β , TNF- α	[18]

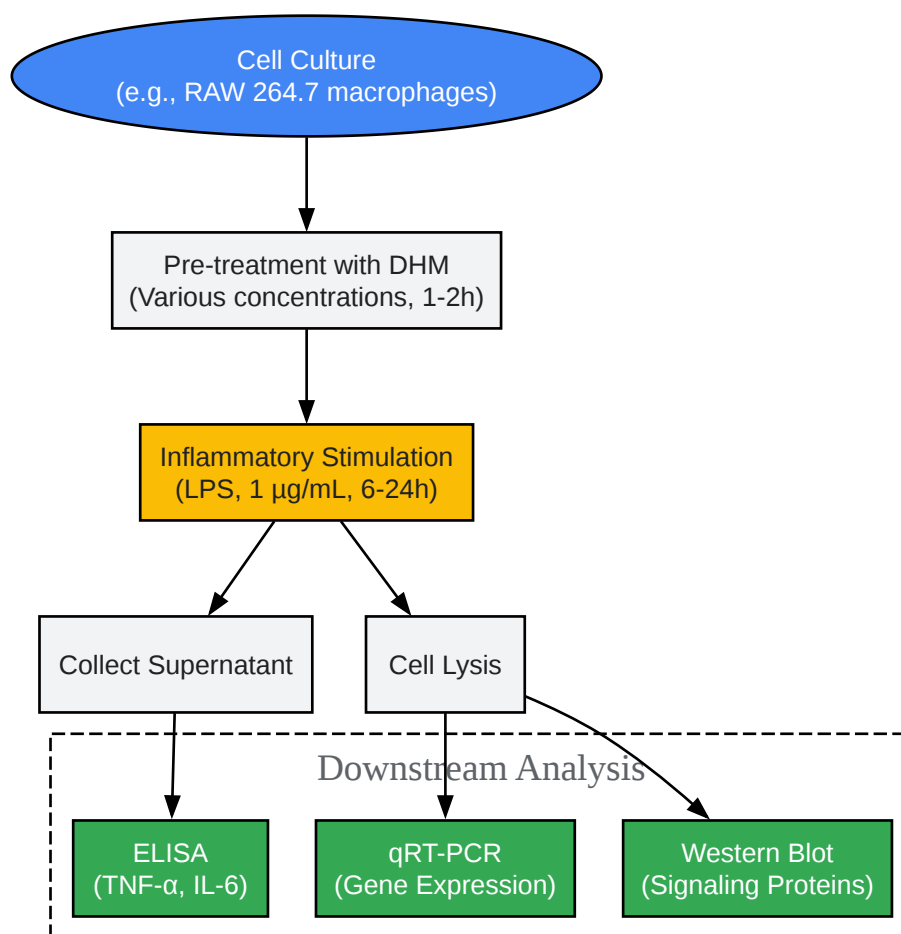
Table 2: Anti-inflammatory Effects of Dihydromyricetin on Key Mediators.

Modulation of Inflammatory Signaling Pathways

DHM's ability to suppress inflammation is mediated by its interaction with several critical intracellular signaling pathways.

NF- κ B Pathway: The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation.^[19] In response to stimuli like Lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B α). This frees the NF- κ B p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.^{[13][19]} DHM has been shown to directly inhibit the phosphorylation of IKK and I κ B α , thereby preventing NF- κ B activation and suppressing the inflammatory response.^{[13][20][21]} This inhibition can occur downstream of Toll-like receptor 4 (TLR4) signaling.^{[13][14]}





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